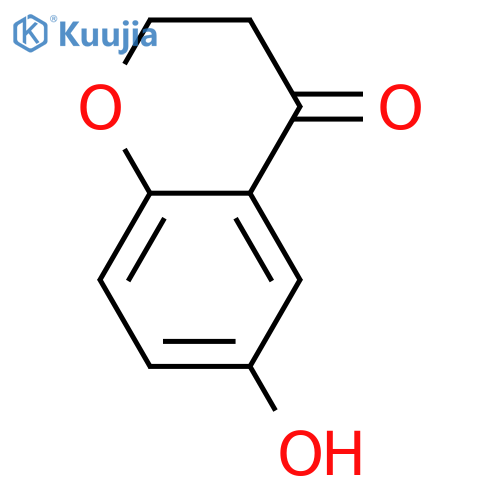

A new condensing agent for the preparation of benzo-γ-pyrones, and the mode of action of sulfoacetic acid in acetylations

,

Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen,

1933,

66,

1168-77